molecular formula C19H23N3O2 B565536 Benzydamine-d6 N-Oxide CAS No. 1246820-03-0

Benzydamine-d6 N-Oxide

Cat. No.: B565536
CAS No.: 1246820-03-0
M. Wt: 331.449
InChI Key: VHKKEFPZHPEYJK-WFGJKAKNSA-N
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Description

Benzydamine-d6 N-Oxide is a deuterium-labeled derivative of Benzydamine N-Oxide. It is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.

Mechanism of Action

Target of Action

Benzydamine-d6 N-Oxide, a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine , primarily targets inflammatory cytokines and prostaglandins . It inhibits the synthesis of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and prostaglandins . These targets play a crucial role in the inflammatory response, and their inhibition leads to the relief of inflammation and associated pain .

Mode of Action

This compound interacts with its targets by inhibiting their synthesis . This interaction results in decreased inflammation and pain. It also inhibits leukocyte-endothelial interactions, neutrophil degranulation, vasodilation, and vascular permeability . These actions contribute to its anti-inflammatory and analgesic properties .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it disrupts the signaling pathways that lead to inflammation and pain . Additionally, it inhibits the oxidative burst of neutrophils, which is a key component of the body’s immune response .

Pharmacokinetics

This compound is highly lipid-soluble in its unionized form . This property allows it to be passively reabsorbed in the renal tubule , which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation and pain. By inhibiting the synthesis of inflammatory cytokines and prostaglandins, it reduces inflammation at the molecular level . At the cellular level, it inhibits leukocyte-endothelial interactions and neutrophil degranulation, leading to a decrease in inflammation and associated pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can impact its solubility and absorption . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzydamine-d6 N-Oxide is synthesized through the N-oxygenation of Benzydamine. The process involves the use of flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3, which catalyze the oxidation of Benzydamine to its N-oxide form . The reaction is typically carried out in the presence of NADPH and oxygen, under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using biocatalytic approaches. These methods involve the use of immobilized FMO3 enzymes or whole-cell catalysts to achieve high yields of the N-oxide product . The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzydamine-d6 N-Oxide primarily undergoes oxidation reactions. The compound is stable under various conditions, but it can be further oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products

The major product formed from the oxidation of Benzydamine is Benzydamine N-Oxide. Further oxidation or reduction can lead to various derivatives, depending on the specific reagents and conditions used.

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKEFPZHPEYJK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724607
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-03-0
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-bis[(~2~H_3_)methyl]propan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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